3,4-Methanoproline

Description

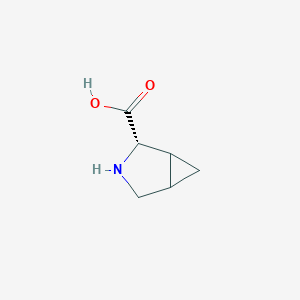

3,4-Methanoproline is a conformationally rigid proline analogue characterized by a bicyclic structure formed via a cyclopropane bridge between the C3 and C4 positions of the pyrrolidine ring (Figure 1). This structural modification imparts unique stereochemical and conformational properties, making it valuable in peptide engineering and drug design.

Natural Occurrence and Synthesis this compound was first isolated from the seeds of Aesculus parviflora . Its enantioselective synthesis involves photochemical [2+2] cycloaddition of diene precursors or chiral auxiliary-based methods, as reported by Sagnard et al. and Licence et al. . The (2S,3R,4S)-stereoisomer is a key intermediate in producing bioactive peptidomimetics .

Biological Relevance In medicinal chemistry, this compound derivatives inhibit STAT3, a transcription factor implicated in cancer cell proliferation. For example, cis-3,4-methanoproline-containing peptidomimetics exhibit potent STAT3 inhibition (IC₅₀ ~10 nM in MDA-MB-468 breast cancer cells) .

Properties

IUPAC Name |

(2S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-6(9)5-4-1-3(4)2-7-5/h3-5,7H,1-2H2,(H,8,9)/t3?,4?,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDOTWVUXVXVDR-YCXLAJEKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C(NC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2C1[C@H](NC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation of Dehydroproline Derivatives

The most widely reported method involves cyclopropanation of dehydroproline precursors. In a seminal study, Komeyama et al. demonstrated the use of bismuth triflate (Bi(OTf)₃) as a catalyst for intramolecular alkynylcyclopropanation of olefins . Starting from L-proline derivatives, the reaction proceeds via a stereocontrolled [2+1] cycloaddition to form the 3,4-methanoproline scaffold. Key parameters include:

| Parameter | Value/Detail |

|---|---|

| Catalyst | Bi(OTf)₃ (5 mol%) |

| Solvent | Dichloroethane (DCE) |

| Temperature | 80°C, 12 hours |

| Yield | 68–75% enantiomeric excess (ee) |

| Stereoselectivity | >95% cis-selectivity |

This method avoids toxic transition metals, making it environmentally favorable. The mechanism involves coordination of Bi(OTf)₃ to the alkyne, facilitating electrophilic activation and subsequent cyclopropane ring closure .

Intramolecular Nucleophilic Substitution

Brackmann and de Meijere developed a five-step synthesis starting from allyl benzyl ether . The sequence features an intramolecular nucleophilic substitution (SN2) to construct the bicyclic framework:

-

Epoxidation : Epichlorohydrin treatment of allyl benzyl ether forms the epoxide intermediate.

-

Ring-Opening : Amine nucleophiles attack the epoxide under basic conditions (K₂CO₃, acetonitrile).

-

Cyclization : Intramolecular SN2 displacement forms the azabicyclo[3.1.0]hexane core.

-

Deprotection : Hydrogenolysis removes benzyl protecting groups.

-

Carboxylation : Introduction of the carboxylic acid moiety via cyanide hydrolysis.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂, 0°C | 85 |

| Ring-Opening | Benzylamine, K₂CO₃, MeCN | 78 |

| Cyclization | NaH, THF, reflux | 62 |

| Deprotection | H₂, Pd/C, EtOH | 91 |

| Carboxylation | KCN, HCl, H₂O | 67 |

Overall yield: 10% . While low, this route provides access to both cis- and trans-diastereomers through stereochemical control during cyclization.

Stereoselective Synthesis via Chiral Auxiliaries

Recent advances employ chiral auxiliaries to enhance enantioselectivity. A 2022 ACS Omega study detailed the use of Oppolzer’s sultam to control stereochemistry during fluorocyclopropane formation :

-

Chiral Induction : (S)-(−)-2,10-Camphorsultam directs facial selectivity in the cyclopropanation step.

-

Fluorine Incorporation : Selectfluor® mediates electrophilic fluorination, yielding fluorinated intermediates.

-

Auxiliary Removal : Hydrolysis under acidic conditions (HCl/THF) liberates the free amino acid.

Key data:

-

Diastereomeric Ratio : 92:8 (cis:trans)

-

Enantiomeric Excess : 89% ee (determined by chiral HPLC)

Industrial-Scale Production Considerations

Though academic reports dominate, industrial methods prioritize cost efficiency and scalability:

-

Continuous Flow Reactors : Microreactor technology improves heat transfer during exothermic cyclopropanation steps, reducing side reactions .

-

Catalyst Recycling : Immobilized Bi(OTf)₃ on silica gel allows ≥5 reuse cycles without activity loss .

-

Crystallization-Driven Purification : Differential solubility in ethanol/water mixtures achieves >99% purity, avoiding chromatography .

| Industrial Parameter | Optimization Strategy |

|---|---|

| Cycle Time | 3 hours (vs. 12 hours batch) |

| Catalyst Loading | Reduced to 2 mol% via flow chemistry |

| Waste Generation | 70% reduction vs. batch processes |

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies:

Analytical Validation of Products

Post-synthesis characterization employs:

Chemical Reactions Analysis

Asymmetric Biginelli Reaction Performance

3,4-Methanoproline-based catalysts enable enantioselective synthesis of 6-isopropyl-3,4-dihydropyrimidines with pharmaceutical relevance:

-

Substrate Scope : Reactions tolerate electron-withdrawing (NO₂, CF₃) and donating (OMe, Me) groups on aromatic aldehydes, achieving yields up to 96% and enantiomeric excess (ee) values of 99% .

-

Optimized Conditions : Toluene solvent at 50°C with 5 mol% catalyst loading each of trans-methanoproline and quinidine thiourea delivers optimal results .

Table 2: Selected Products from Asymmetric Biginelli Reaction

| Entry | R₁ | R₂ | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | 4-Fluorophenyl | Me | 92 | 99 |

| 4 | 4-Nitrophenyl | Me | 95 | 99 |

| 15 | Phenyl | Et | 92 | 98 |

Mechanistic Insights

The catalytic system operates through:

-

Enamine Activation : Methanoproline forms an enamine intermediate with β-keto esters, enhancing nucleophilicity .

-

Hydrogen Bonding : Thiourea motifs activate the imine electrophile via dual NH···O interactions .

-

Steric Control : The bicyclic methanoproline scaffold restricts transition-state geometries, favoring Re-face attack to produce S-configured products (Scheme 1) .

Scheme 1: Proposed Transition State

-

trans-Methanoproline-thiourea assembly positions reactants for stereoselective C–C bond formation.

Comparative Analysis of Stereoisomers

Scientific Research Applications

3,4-Methanoproline has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptidomimetics and constrained amino acids.

Biology: Serves as an inhibitor of proline metabolism and transport systems in bacteria.

Medicine: Incorporated into drug design for its ability to enhance the pharmacological properties of peptides.

Mechanism of Action

The mechanism of action of 3,4-Methanoproline involves its interaction with proline transport systems and metabolic pathways. It inhibits the proline transport system in bacteria like Escherichia coli and Salmonella typhimurium, disrupting their growth . Additionally, it acts as an inhibitor of angiotensin-converting enzyme, making it relevant in the treatment of hypertension .

Comparison with Similar Compounds

Key Observations :

- 3,4-Methanoproline and 2,4-Methanoproline are naturally occurring, while others are synthetic.

- 2,4-Methanoproline lacks chirality, adopting a planar amide bond with a 150:1 s-trans:s-cis ratio, unlike proline (1:1) .

Conformational and Functional Properties

Key Observations :

- This compound’s rigid scaffold enhances target binding in STAT3 inhibitors but reduces peptide bioactivity compared to native sequences .

- 2,4-Methanoproline’s unique s-trans preference mimics non-proline amino acids, enabling novel peptide conformations .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 3,4-Methanoproline with high enantiomeric purity?

- Answer : Synthesis of this compound requires precise control over stereochemistry due to its bicyclic structure. Methods often involve ring-closing metathesis or intramolecular cyclization of proline derivatives. Key steps include:

- Use of chiral catalysts (e.g., Ru-based catalysts) to ensure enantioselectivity .

- Purification via reverse-phase HPLC or recrystallization to isolate enantiomers.

- Characterization using -NMR and -NMR to confirm stereochemistry, supplemented by X-ray crystallography for absolute configuration verification .

- Challenges : Side reactions (e.g., epimerization) during cyclization require inert conditions and low temperatures.

Q. How can researchers characterize the conformational effects of this compound in peptide backbones?

- Answer : Conformational analysis involves:

- Circular Dichroism (CD) Spectroscopy : To detect secondary structures (e.g., α-helices, β-turns) influenced by the rigid bicyclic structure .

- X-ray Crystallography : To resolve spatial constraints imposed by the methano-bridge on peptide bond geometry .

- Molecular Dynamics Simulations : To compare flexibility with natural proline or dimethylproline analogs .

- Critical Note : Control experiments using unmodified proline peptides are essential to isolate the methanoproline-specific effects.

Q. What are the best practices for integrating this compound into solid-phase peptide synthesis (SPPS)?

- Answer :

- Coupling Conditions : Use coupling agents like HATU/DIPEA in DMF to overcome steric hindrance from the methano-bridge.

- Deprotection : Mild acidic conditions (e.g., 20% piperidine in DMF) to prevent bicyclic ring opening.

- Quality Control : Monitor incorporation efficiency via MALDI-TOF MS after each synthesis cycle .

Advanced Research Questions

Q. How does this compound influence peptide aggregation kinetics compared to proline analogs?

- Answer :

- Experimental Design :

- Compare aggregation rates (via Thioflavin-T fluorescence or TEM) of peptides containing methanoproline vs. proline/dimethylproline.

- Use isothermal titration calorimetry (ITC) to quantify hydrophobic interactions .

- Findings : Methanoproline’s rigid structure reduces β-sheet formation, delaying amyloid aggregation .

- Data Contradictions : Some studies report increased aggregation in specific pH conditions; these require validation via pH-controlled CD spectroscopy .

Q. What strategies resolve contradictions in reported conformational data for this compound-containing peptides?

- Answer :

- Reproducibility Checks : Replicate studies under identical solvent/buffer conditions (e.g., 20 mM phosphate buffer, pH 7.4).

- Meta-Analysis : Compare crystallography data from the Cambridge Structural Database to identify outliers .

- Statistical Validation : Apply ANOVA to assess variability across studies, focusing on solvent effects and temperature gradients .

Q. How can this compound be leveraged to improve protease resistance in therapeutic peptides?

- Answer :

- Methodology :

- Enzymatic Assays : Incubate peptides with trypsin/chymotrypsin and quantify degradation via LC-MS.

- Structural Analysis : Correlate protease resistance with methanoproline-induced rigidity using NMR relaxation studies.

- Key Insight : Methanoproline’s constrained conformation shields adjacent peptide bonds from proteolytic cleavage .

Q. What are the limitations of using this compound in computational modeling of peptide-receptor interactions?

- Answer :

- Force Field Adjustments : Standard molecular mechanics force fields (e.g., AMBER) may not accurately model the methano-bridge’s strain. Custom parameters derived from quantum mechanical calculations (e.g., DFT) are recommended .

- Validation : Compare docking results with experimental binding affinity data (e.g., SPR or ITC).

Data Presentation Guidelines

- Tables : Include raw data (e.g., NMR shifts, CD spectra) in appendices; highlight processed data (e.g., RMSD values from MD simulations) in the main text .

- Figures : Use color-coded schematics to contrast methanoproline’s conformation with proline analogs. Avoid overcrowding with chemical structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.